![molecular formula C58H82N8O14S2 B2951468 Homo-PROTAC pVHL30 degrader 1 CAS No. 2244684-49-7](/img/structure/B2951468.png)
Homo-PROTAC pVHL30 degrader 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homo-PROTAC pVHL30 degrader 1 is a potent pVHL30 degrader based on PROTAC . It consists of two von Hippel-Lindau (VHL) ligands . This compound dimerizes VHL with high avidity in vitro and induces potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines . It does this in a highly isoform-selective fashion and without triggering a hypoxic response .
Molecular Structure Analysis
The molecular formula of Homo-PROTAC pVHL30 degrader 1 is C58H82N8O14S2 . The molecular weight is 1179.45 .Physical And Chemical Properties Analysis
The molecular weight of Homo-PROTAC pVHL30 degrader 1 is 1179.45 . Its molecular formula is C58H82N8O14S2 . It is soluble in DMSO at 25°C .Applications De Recherche Scientifique
Targeted Protein Degradation
Homo-PROTAC pVHL30 degrader 1: is a potent degrader based on the PROTAC technology, which stands for PROteolysis TArgeting Chimeras . This compound induces the degradation of the von Hippel-Lindau (VHL) protein, a part of the ubiquitin-proteasome system . It has high affinity for VHL and promotes its rapid, proteasome-dependent self-degradation in various cell lines . This targeted approach is particularly useful for studying the role of VHL in cellular processes and could be applied to the development of new cancer therapies, as VHL is involved in tumor suppression.
Cancer Research
The degradation of VHL protein can influence the cellular environment, particularly in the context of cancer. Since VHL is a tumor suppressor, its degradation by Homo-PROTAC pVHL30 degrader 1 can help researchers understand the pathways involved in tumorigenesis. This application is crucial for developing therapeutic strategies against cancers where VHL is implicated, such as renal cell carcinoma .
Hypoxia-Inducible Factors (HIF) Pathway Studies
VHL is a key regulator of the hypoxia-inducible factors (HIF) pathway. By degrading VHL, Homo-PROTAC pVHL30 degrader 1 allows for the study of HIF stabilization and activity under normoxic conditions. This is particularly relevant for research into diseases like chronic anemia and ischemic conditions, where HIF plays a significant role .
Isoform-Selective Degradation
The compound’s ability to induce isoform-selective degradation makes it a valuable tool for dissecting the functions of different VHL isoforms. This specificity can lead to a better understanding of the distinct roles played by each isoform in normal physiology and disease states .
Drug Discovery and Development
Homo-PROTAC pVHL30 degrader 1: serves as a model compound for the development of new PROTACs that can target other proteins for degradation. Its use can streamline the drug discovery process by providing insights into the design of more effective and selective degraders .
Study of Ubiquitin-Proteasome System (UPS)
As a tool that utilizes the ubiquitin-proteasome system for protein degradation, this degrader can help elucidate the mechanisms of action within the UPS. Understanding how PROTACs like Homo-PROTAC pVHL30 degrader 1 recruit E3 ligases to tag proteins for degradation can inform the development of treatments for diseases where UPS dysfunction is a factor .
Safety And Hazards
Propriétés
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45+,46+,51-,52-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJCHHJGGFCCRS-DEYDLUNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H82N8O14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homo-PROTAC pVHL30 degrader 1 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.